![molecular formula C20H16F4N2O4S B2844506 (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251691-88-9](/img/structure/B2844506.png)
(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a fluorinated phenyl group, a morpholino group, and a benzo[b][1,4]thiazine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves techniques like nucleophilic substitution for introducing the morpholino group, and cyclization reactions for forming the benzo[b][1,4]thiazine ring.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The benzo[b][1,4]thiazine ring system is a bicyclic structure, and the presence of the fluorinated phenyl and morpholino groups will add further complexity. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The reactivity of the compound will be influenced by the electron-withdrawing fluorinated phenyl group and the electron-donating morpholino group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine atoms and a morpholino group in this compound suggest that it might have high lipophilicity, which could influence properties like solubility and permeability.Scientific Research Applications
Synthesis and Structural Analysis
A novel bioactive heterocycle, closely related to the queried compound, demonstrated potential antiproliferative activity against cancer cell lines, highlighting the significance of fluoro and morpholino groups in medicinal chemistry (S. Benaka Prasad et al., 2018). Another study focused on the synthesis of fluorinated benzophenones and related compounds, showcasing the role of fluorination in enhancing photostability and spectroscopic properties, which could be relevant for the development of novel fluorophores and materials (Zachary R. Woydziak et al., 2012).
Biological and Pharmaceutical Applications
Research on fluorophenyl compounds with morpholino and benzothiazole groups has been directed towards their antimicrobial and antitumor activities. For instance, compounds similar to the queried chemical structure have shown distinct inhibition on the proliferation of various cancer cell lines, underscoring their potential as therapeutic agents (Zhi-hua Tang et al., 2018). Additionally, the synthesis of NK(1) receptor antagonist Aprepitant, which shares functional groups with the queried compound, exemplifies the application in developing orally active pharmaceuticals (K. Brands et al., 2003).
Chemical Synthesis and Material Science
Studies have also delved into the chemical synthesis aspects, including the development of novel methods for creating fluorinated compounds and intermediates. The synthesis of boric acid ester intermediates with benzene rings provides insights into methodologies that could be adapted for the synthesis and functionalization of complex molecules like the queried compound (P.-Y. Huang et al., 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s not possible to provide a detailed safety assessment for this compound.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it could be studied further as a potential drug candidate.
properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O4S/c21-14-3-6-17-16(11-14)26(15-4-1-13(2-5-15)20(22,23)24)12-18(31(17,28)29)19(27)25-7-9-30-10-8-25/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSODAHNAGTDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

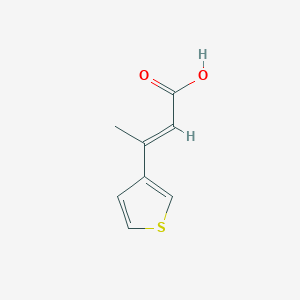
![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)
![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)
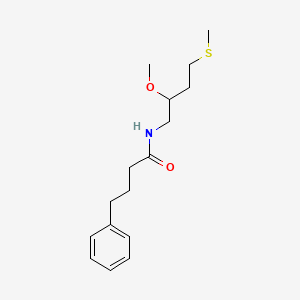
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
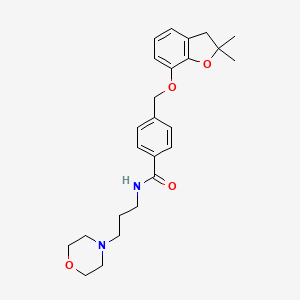
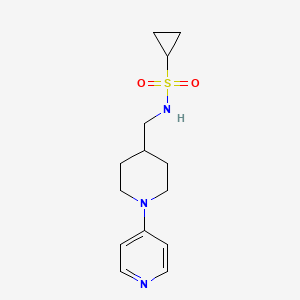
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
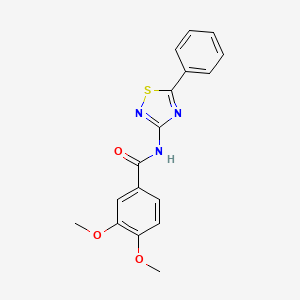
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)
